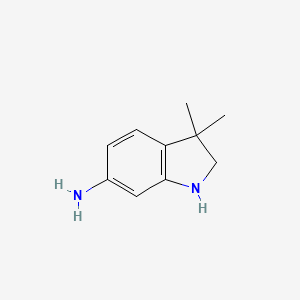

3,3-Diméthylindoline-6-amine

Vue d'ensemble

Description

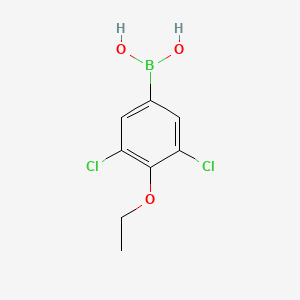

3,3-Dimethylindolin-6-amine is a useful research compound. Its molecular formula is C10H14N2 and its molecular weight is 162.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3,3-Dimethylindolin-6-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3-Dimethylindolin-6-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Médecine

3,3-Diméthylindoline-6-amine: a des applications potentielles dans le domaine médical, notamment dans le développement de médicaments. Il peut être utilisé comme intermédiaire dans la synthèse de composés pharmaceutiques . Par exemple, des dérivés de ce composé ont été étudiés pour leurs interactions avec le récepteur 2 du facteur de croissance endothélial vasculaire, ce qui est important dans le contexte de l'angiogenèse et du traitement du cancer .

Agriculture

En agriculture, This compound peut servir de précurseur pour la synthèse de produits agrochimiques. Ses dérivés pourraient être utilisés dans le développement de nouveaux pesticides ou herbicides, contribuant à la protection des cultures et à l'amélioration de la productivité agricole .

Science des matériaux

Les dérivés du composé sont explorés pour leur utilisation en science des matériaux. Ils pourraient être impliqués dans la création de nouveaux polymères ou matériaux ayant des propriétés optiques, électroniques ou mécaniques spécifiques, ce qui est essentiel pour le développement de matériaux avancés et d'applications de nanotechnologie .

Science de l'environnement

This compound: et ses dérivés pourraient jouer un rôle dans la science de l'environnement en contribuant à la synthèse de composés utilisés dans la réhabilitation environnementale, comme l'élimination des polluants ou le développement de technologies vertes .

Biochimie

En biochimie, This compound pourrait être utilisé pour étudier l'interaction de petites molécules avec des macromolécules biologiques. Il pourrait également aider à comprendre les voies biochimiques et le développement d'essais biochimiques .

Pharmacologie

Pharmacologiquement, This compound est intéressant pour son utilisation potentielle dans la synthèse de nouveaux agents thérapeutiques. Il peut être impliqué dans la création de composés ayant des propriétés neuroprotectrices ou qui peuvent imiter l'activité d'hormones endogènes comme la mélatonine .

Chimie analytique

En chimie analytique, This compound pourrait être utilisé dans le développement de nouvelles méthodes ou réactifs analytiques. Il peut faire partie de la synthèse de nouveaux composés qui peuvent agir comme indicateurs ou réactifs dans les analyses chimiques .

Génie chimique

D'un point de vue du génie chimique, This compound peut trouver des applications en génie des procédés, en particulier dans la synthèse de molécules complexes par des procédés catalytiques. Il pourrait également être important dans la conception de réactions chimiques industrielles.

Mécanisme D'action

Target of Action

The primary target of 3,3-Dimethylindolin-6-amine is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) . VEGFR2 plays a crucial role in mediating the response to VEGF, which is a signal protein produced by cells that stimulates the formation of blood vessels. It is a key mediator of angiogenesis, which is critical in the growth of cancer cells .

Mode of Action

It is known to interact with its target, vegfr2, potentially inhibiting its function . This interaction could lead to changes in the signaling pathways associated with angiogenesis, thereby affecting the growth and proliferation of cancer cells .

Biochemical Pathways

3,3-Dimethylindolin-6-amine affects the tryptophan catabolism in the kynurenine pathway . This pathway has an immunosuppressive effect and supports cancer cells to evade the immune system in different cancer types . The compound’s interaction with VEGFR2 could potentially disrupt this pathway, leading to downstream effects on cell growth and proliferation .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The result of the action of 3,3-Dimethylindolin-6-amine is likely related to its potential inhibitory effect on VEGFR2 and its impact on the kynurenine pathway . By inhibiting VEGFR2, the compound could disrupt angiogenesis, thereby inhibiting the growth and proliferation of cancer cells . Its impact on the kynurenine pathway could also have downstream effects on immune response .

Action Environment

The action, efficacy, and stability of 3,3-Dimethylindolin-6-amine can be influenced by various environmental factors. These could include the presence of other compounds, the pH of the environment, temperature, and the specific characteristics of the target cells. .

Safety and Hazards

Amines such as 3,3-Dimethylindolin-6-amine can cause glaucopsia, a condition that leads to blurring of vision, a blue-grey appearance of objects, and halos around lights . This condition is probably reversible and is considered a nuisance as it could cause onsite accidents, impair work efficiency, and create difficulties in driving back home .

Analyse Biochimique

Biochemical Properties

3,3-Dimethylindolin-6-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the binding of 3,3-Dimethylindolin-6-amine to the active site of the enzyme, potentially inhibiting or modifying its activity.

Cellular Effects

The effects of 3,3-Dimethylindolin-6-amine on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, 3,3-Dimethylindolin-6-amine can modulate the activity of signaling molecules such as kinases and phosphatases, leading to altered cellular responses . Additionally, it can affect the expression of genes involved in metabolic pathways, thereby influencing cellular energy production and utilization.

Molecular Mechanism

At the molecular level, 3,3-Dimethylindolin-6-amine exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context. For instance, it has been found to inhibit certain kinases by binding to their active sites, preventing substrate access and subsequent phosphorylation events . This inhibition can lead to downstream effects on cellular signaling and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,3-Dimethylindolin-6-amine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3,3-Dimethylindolin-6-amine remains stable under specific conditions but can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound in vitro or in vivo can result in cumulative effects on cellular processes, which need to be carefully monitored.

Dosage Effects in Animal Models

The effects of 3,3-Dimethylindolin-6-amine vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or influencing metabolic pathways. At high doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological functions. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological response without causing harm.

Metabolic Pathways

3,3-Dimethylindolin-6-amine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can affect the metabolic flux and levels of metabolites within the cell. The compound’s metabolism can lead to the formation of various intermediates, which may have distinct biological activities.

Transport and Distribution

The transport and distribution of 3,3-Dimethylindolin-6-amine within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For instance, it may be transported into the cell via specific membrane transporters and subsequently bind to intracellular proteins, affecting its distribution and activity.

Subcellular Localization

The subcellular localization of 3,3-Dimethylindolin-6-amine is an important determinant of its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production.

Propriétés

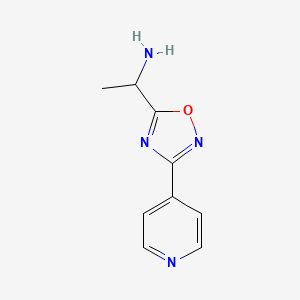

IUPAC Name |

3,3-dimethyl-1,2-dihydroindol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-10(2)6-12-9-5-7(11)3-4-8(9)10/h3-5,12H,6,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVSRQUPJJIAWID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC2=C1C=CC(=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10634017 | |

| Record name | 3,3-Dimethyl-2,3-dihydro-1H-indol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10634017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179898-73-8 | |

| Record name | 2,3-Dihydro-3,3-dimethyl-1H-indol-6-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=179898-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3-Dimethyl-2,3-dihydro-1H-indol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10634017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B1323031.png)

![[3-(3-Isopropoxyphenyl)propyl]amine](/img/structure/B1323033.png)